1-(4-Chlorophenyl)-4,4-dimethylpentan-3-amine
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Overview
Description
1-(4-Chlorophenyl)-4,4-dimethylpentan-3-amine is an organic compound that belongs to the class of amines It is characterized by the presence of a chlorophenyl group attached to a pentan-3-amine backbone with two methyl groups at the fourth carbon position
Scientific Research Applications
1-(4-Chlorophenyl)-4,4-dimethylpentan-3-amine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Chlorophenyl)-4,4-dimethylpentan-3-amine typically involves the condensation of 4-chlorobenzaldehyde with pinacolone, followed by hydrogenation. The process can be summarized as follows:
Condensation Reaction: 4-chlorobenzaldehyde is reacted with pinacolone in the presence of a base such as sodium hydroxide and a solvent like methanol at a temperature of around 70°C. This step forms the intermediate ketene.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and reduce production costs. The key steps involve efficient mixing, temperature control, and the use of catalysts to ensure high conversion rates and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(4-Chlorophenyl)-4,4-dimethylpentan-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 4-chlorobenzaldehyde or 4-chlorobenzoic acid, while reduction can produce various amine derivatives.
Mechanism of Action
The mechanism of action of 1-(4-Chlorophenyl)-4,4-dimethylpentan-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Bromophenyl)-4,4-dimethylpentan-3-amine
- 1-(4-Fluorophenyl)-4,4-dimethylpentan-3-amine
- 1-(4-Methylphenyl)-4,4-dimethylpentan-3-amine
Uniqueness
1-(4-Chlorophenyl)-4,4-dimethylpentan-3-amine is unique due to the presence of the chlorophenyl group, which imparts specific chemical and biological properties. Compared to its bromine, fluorine, and methyl analogs, the chlorine atom influences the compound’s reactivity and interaction with biological targets, making it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
1-(4-chlorophenyl)-4,4-dimethylpentan-3-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20ClN/c1-13(2,3)12(15)9-6-10-4-7-11(14)8-5-10/h4-5,7-8,12H,6,9,15H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQWCUAACDYXPHE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(CCC1=CC=C(C=C1)Cl)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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